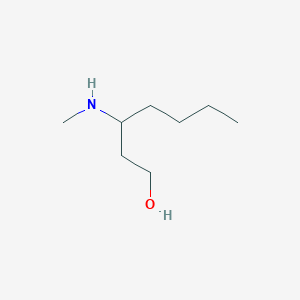
Bis(2,4,6-trichlorophenyl) hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-trichlorophenyl) hexanedioate: is an organic compound that belongs to the class of esters. It is characterized by the presence of two 2,4,6-trichlorophenyl groups attached to a hexanedioate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-trichlorophenyl) hexanedioate typically involves the reaction of 2,4,6-trichlorophenol with hexanedioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, often toluene, under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,4,6-trichlorophenyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions may yield alcohol derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,4,6-trichlorophenyl) hexanedioate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound may be utilized as a probe or marker due to its distinct chemical properties.
Medicine: While specific medical applications are limited, derivatives of this compound may be explored for potential therapeutic uses.
Industry: The compound finds applications in the production of specialty chemicals, coatings, and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,5-trichlorophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) malonate
Comparison: Compared to these similar compounds, bis(2,4,6-trichlorophenyl) hexanedioate exhibits unique properties due to the presence of the hexanedioate moiety. This structural difference influences its reactivity, stability, and potential applications. For instance, the longer carbon chain in hexanedioate may impart different solubility and interaction characteristics compared to oxalate or malonate derivatives.
Eigenschaften
| 83254-77-7 | |
Molekularformel |
C18H12Cl6O4 |
Molekulargewicht |
505.0 g/mol |
IUPAC-Name |
bis(2,4,6-trichlorophenyl) hexanedioate |
InChI |
InChI=1S/C18H12Cl6O4/c19-9-5-11(21)17(12(22)6-9)27-15(25)3-1-2-4-16(26)28-18-13(23)7-10(20)8-14(18)24/h5-8H,1-4H2 |
InChI-Schlüssel |
YNBMTHOQMHKWPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)CCCCC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


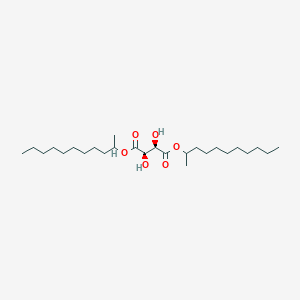
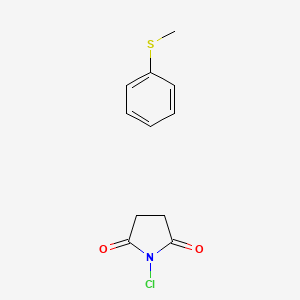



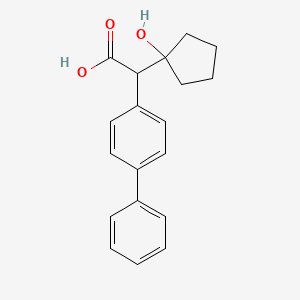
![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
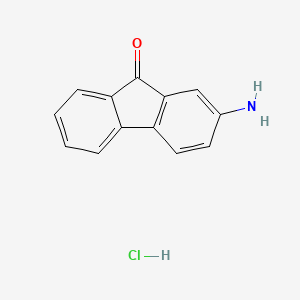
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
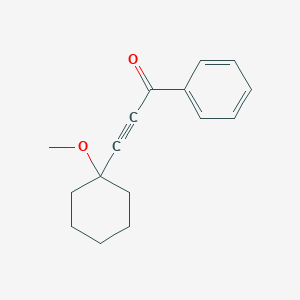
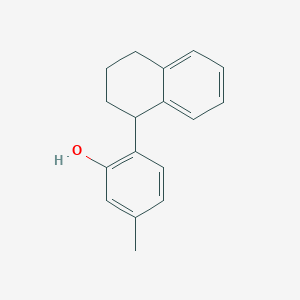
![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
